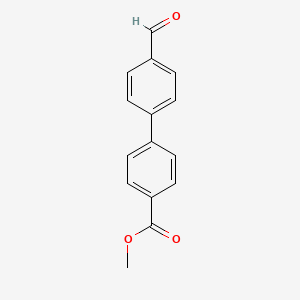

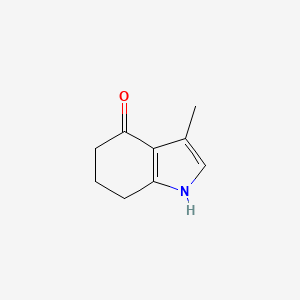

3-甲基-6,7-二氢-1H-吲哚-4(5H)-酮

描述

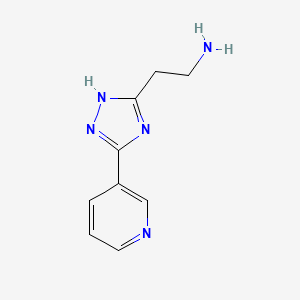

The compound 3-methyl-6,7-dihydro-1H-indol-4(5H)-one is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. While the provided papers do not directly discuss 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, they do provide insights into similar indole derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines" describes the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones through domino reactions under catalyst-free conditions or iodine-promoted reactions . This suggests that similar methods could potentially be applied to synthesize the compound 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, with modifications to the starting materials to introduce the methyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy (FTIR, Raman). For example, the paper on the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provides detailed structural characterization using single-crystal XRD, FTIR, FT-Raman, and NMR analysis . These techniques could be employed to determine the molecular structure of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one and confirm its geometry and substituent positions.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including condensation, as shown in the reinvestigation of the synthesis of 3H-[1,2]diazepino[5,6-b]indoles . The reactivity of the amino group in these compounds was confirmed through condensation with p-nitrobenzaldehyde. Similarly, the reactivity of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one could be explored through its reactions with different electrophiles or nucleophiles to form new derivatives or to modify its structure for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be predicted using quantum chemical computations, as demonstrated in the study of the 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule . Density functional theory (DFT) calculations can provide insights into the vibrational frequencies, electronic absorption, HOMO-LUMO gap, molecular electrostatic potential (MEP), and other properties. These computational methods could be applied to 3-methyl-6,7-dihydro-1H-indol-4(5H)-one to predict its properties and understand its potential interactions with biological targets or other molecules.

科学研究应用

合成技术

- 已经开发出了用于功能化二氢-1H-吲哚-4(5H)-酮的高效合成方法,包括3-甲基-6,7-二氢-1H-吲哚-4(5H)-酮,采用无催化剂、三组分反应。这些方法在温和条件下提供了优异的产率,并遵循了群辅助纯化(GAP)化学过程,消除了传统纯化步骤的需要 (Wang & Shi, 2013)。

衍生物的开发

- 通过芳基甘氧醛与烯胺的多米诺反应合成了3-甲基-6,7-二氢-1H-吲哚-4(5H)-酮的衍生物,如7-羟基-2-芳基-6,7-二氢-吲哚-4(5H)-酮和3,7′-双吲哚。这些方法无需催化剂,提供了从易得起始物质构建各种衍生物的实用方法 (Lu et al., 2015)。

抗肿瘤活性

- 包括4-甲基-6,7-二氢-1H-吲哚-4(5H)-酮衍生物在内的一类化合物显示出有希望的抗肿瘤活性。这些化合物已在各种实验性肿瘤模型中进行了体外和体内测试,表明它们作为抗肿瘤药物的潜力 (Nguyen et al., 1990)。

在有机合成中的应用

- 已经使用甲基3-氨基-1H-吲哚-2-羧酸酯合成了5H-嘧啶并[5,4-b]吲哚衍生物,这个过程涉及与芳基异氰酸酯和异硫氰酸酯的反应。这展示了吲哚衍生物在复杂有机合成过程中的应用 (Shestakov et al., 2009)。

药物化学和抗菌性能

- 携带吲哚基团的化合物,如3-甲基-6,7-二氢-1H-吲哚-4(5H)-酮,以其抗菌和抗真菌活性而闻名。它们在药物化学中被使用,并且由于在药物开发中的重要性,已成为各种合成方法的焦点 (Wang et al., 2019)。

属性

IUPAC Name |

3-methyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHVQHNXQVXZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402319 | |

| Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |

CAS RN |

6577-95-3 | |

| Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)